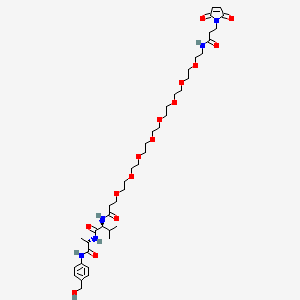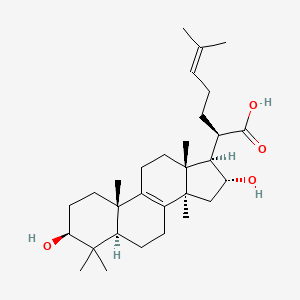![molecular formula C15H22N8O8S B11936830 5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)
5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gln-AMS involves multiple steps, starting with the preparation of the glutamine derivative. The key steps include:
Protection of the amino group: The amino group of glutamine is protected using a suitable protecting group.
Activation of the carboxyl group: The carboxyl group is activated using reagents like carbodiimides.
Coupling with adenosine: The activated glutamine derivative is then coupled with adenosine to form Gln-AMS.
Industrial Production Methods
Industrial production of Gln-AMS follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Gln-AMS undergoes various chemical reactions, including:
Oxidation: Gln-AMS can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Gln-AMS into reduced forms.
Substitution: Substitution reactions can replace functional groups in Gln-AMS with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Gln-AMS can produce oxidized glutaminyl-adenylate derivatives .
Scientific Research Applications
Gln-AMS has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of aminoacyl-tRNA synthetases and their inhibitors.
Biology: Gln-AMS is employed in studies related to protein synthesis and enzyme inhibition.
Medicine: Research on Gln-AMS contributes to the development of new antibiotics and anti-cancer agents.
Industry: Gln-AMS is used in the production of bioactive compounds and as a research tool in pharmaceutical development
Mechanism of Action
Gln-AMS exerts its effects by inhibiting aminoacyl-tRNA synthetases. It binds to the A-domain within NRPS enzymes, preventing the formation of aminoacyl-tRNA. This inhibition disrupts protein synthesis, leading to the accumulation of uncharged tRNA and subsequent cellular effects. The molecular targets include the active sites of aminoacyl-tRNA synthetases, and the pathways involved are related to protein synthesis and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Gln-AMS TFA: A trifluoroacetic acid salt form of Gln-AMS with similar inhibitory properties.
Aminoacyl-tRNA synthetase inhibitors: Other inhibitors in this class include compounds like mupirocin and borrelidin.
Uniqueness
Gln-AMS is unique due to its specific binding to the A-domain within NRPS enzymes, making it a highly selective inhibitor. Its ability to disrupt protein synthesis at the aminoacylation step sets it apart from other inhibitors that target different stages of protein synthesis .
Properties
Molecular Formula |
C15H22N8O8S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate |
InChI |
InChI=1S/C15H22N8O8S/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20)/t6-,7+,10+,11+,15+/m0/s1 |
InChI Key |
KXWKSWRGZLZHEF-WERHYGNASA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)


![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)



![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
